1H-Indole, 1-(3,5-dimethyl-1H-pyrazole-4-sulfonyl)-2,3-dihydro-
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Overview
Description
1H-Indole, 1-(3,5-dimethyl-1H-pyrazole-4-sulfonyl)-2,3-dihydro- is a complex organic compound that features both indole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-(3,5-dimethyl-1H-pyrazole-4-sulfonyl)-2,3-dihydro- typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting from an appropriate precursor, such as an aniline derivative, the indole core can be synthesized through Fischer indole synthesis.
Pyrazole Formation: The pyrazole ring can be synthesized separately, often starting from hydrazine derivatives and diketones.
Sulfonylation: The final step involves the sulfonylation of the pyrazole ring, which can be achieved using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 1-(3,5-dimethyl-1H-pyrazole-4-sulfonyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the sulfonyl group can lead to the corresponding sulfide.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring might yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole core.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-(3,5-dimethyl-1H-pyrazole-4-sulfonyl)-2,3-dihydro- would depend on its specific biological target. Generally, compounds with indole and pyrazole structures can interact with enzymes, receptors, or nucleic acids, modulating their activity. The sulfonyl group might enhance the compound’s binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 1-(3,5-dimethyl-1H-pyrazole-4-sulfonyl)-: Lacks the dihydro component.
1H-Indole, 1-(3,5-dimethyl-1H-pyrazole-4-sulfonyl)-2,3-dihydro-4-methyl-: Contains an additional methyl group.
Uniqueness
The unique combination of the indole and pyrazole rings, along with the sulfonyl group, might confer distinct biological activities or chemical reactivity compared to similar compounds. This uniqueness can be leveraged in designing new drugs or materials with specific properties.
Properties
CAS No. |
1022921-38-5 |
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Molecular Formula |
C13H15N3O2S |
Molecular Weight |
277.34 |
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole |
InChI |
InChI=1S/C13H15N3O2S/c1-9-13(10(2)15-14-9)19(17,18)16-8-7-11-5-3-4-6-12(11)16/h3-6H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
OCARDLVJPMNZHR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC3=CC=CC=C32 |
solubility |
soluble |
Origin of Product |
United States |
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